1-(2,3-Dimethyl-phenyl)-piperazin-2-one 1-(2,3-Dimethyl-phenyl)-piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15785463
InChI: InChI=1S/C12H16N2O/c1-9-4-3-5-11(10(9)2)14-7-6-13-8-12(14)15/h3-5,13H,6-8H2,1-2H3
SMILES:
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

1-(2,3-Dimethyl-phenyl)-piperazin-2-one

CAS No.:

Cat. No.: VC15785463

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Dimethyl-phenyl)-piperazin-2-one -

Specification

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name 1-(2,3-dimethylphenyl)piperazin-2-one
Standard InChI InChI=1S/C12H16N2O/c1-9-4-3-5-11(10(9)2)14-7-6-13-8-12(14)15/h3-5,13H,6-8H2,1-2H3
Standard InChI Key KUCICAZLPSEUTL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)N2CCNCC2=O)C

Introduction

Chemical Identification and Structural Features

Molecular Descriptors

1-(2,3-Dimethyl-phenyl)-piperazin-2-one (IUPAC name: 1-(2,3-dimethylphenyl)piperazin-2-one) is a white crystalline solid with the CAS number 907972-44-5 and PubChem CID 64566617 . Its canonical SMILES representation is CC1=C(C(=CC=C1)N2CCNCC2=O)C\text{CC1=C(C(=CC=C1)N2CCNCC2=O)C}, reflecting the piperazin-2-one core substituted at the nitrogen atom with a 2,3-dimethylphenyl group. The compound’s InChIKey, KUCICAZLPSEUTL-UHFFFAOYSA-N\text{KUCICAZLPSEUTL-UHFFFAOYSA-N}, provides a unique identifier for its stereochemical and structural configuration .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}
Molecular Weight204.27 g/mol
IUPAC Name1-(2,3-dimethylphenyl)piperazin-2-one
SMILESCC1=C(C(=CC=C1)N2CCNCC2=O)C
InChIKeyKUCICAZLPSEUTL-UHFFFAOYSA-N
Melting Point226–227°C (analogous derivatives)

Structural Analysis

X-ray crystallography of analogous piperazin-2-one derivatives reveals a chair conformation for the piperazine ring, with the ketone oxygen at position 2 adopting a planar geometry . The 2,3-dimethylphenyl group introduces steric hindrance, influencing the compound’s reactivity and binding affinity to biological targets. Density functional theory (DFT) calculations suggest that the electron-withdrawing ketone group enhances the electrophilicity of the adjacent nitrogen, facilitating nucleophilic substitution reactions .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(2,3-dimethylphenyl)-piperazin-2-one typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling reactions. A representative procedure from recent literature involves the reaction of 2,3-dimethylphenylamine with chloroacetyl chloride to form an intermediate amide, followed by cyclization with ethylene diamine under basic conditions .

General Procedure :

  • Intermediate Formation: 2,3-Dimethylphenylamine (0.1 mol) is treated with chloroacetyl chloride (0.12 mol) in dichloromethane (DCM) at 0°C.

  • Cyclization: The resultant chloroacetamide is reacted with ethylene diamine (0.15 mol) in the presence of Na2CO3\text{Na}_2\text{CO}_3 as a base, stirred at room temperature for 12 hours.

  • Purification: The crude product is purified via column chromatography (eluent: CH2Cl2/MeOH\text{CH}_2\text{Cl}_2/\text{MeOH}, 9:1 v/v), yielding the target compound in 65–75% yield.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature25°CMaximizes cyclization efficiency
BaseNa2CO3\text{Na}_2\text{CO}_3Prevents hydrolysis of chloroacetamide
SolventDichloromethane (DCM)Enhances solubility of intermediates

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at 1639cm1\sim 1639 \, \text{cm}^{-1} corresponds to the C=O stretch of the piperazin-2-one ring . Bands at 2955cm12955 \, \text{cm}^{-1} and 2916cm12916 \, \text{cm}^{-1} are attributed to C-H stretching vibrations of the methyl groups.

  • 1H^1\text{H} NMR: Signals at δ2.49ppm\delta 2.49 \, \text{ppm} (s, 2H, -NCH2_2) and δ3.28ppm\delta 3.28 \, \text{ppm} (t, 2H, -NCH2_2CO) confirm the piperazine ring structure. Aromatic protons of the dimethylphenyl group resonate at δ6.87.1ppm\delta 6.8–7.1 \, \text{ppm} .

  • Mass Spectrometry: ESI-MS analysis shows a protonated molecular ion peak at m/z205.1[M+H]+m/z \, 205.1 \, [\text{M+H}]^+, consistent with the molecular formula .

Biological Activities and Mechanisms

Table 3: In Vitro Cytotoxicity Data (Analogous Derivatives)

CompoundIC50_{50} (μM)Cell Line
Piperazin-2-one derivative12.4 ± 1.2MCF-7 (breast cancer)
Cisplatin (control)8.9 ± 0.7MCF-7

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The piperazin-2-one core serves as a privileged scaffold in designing CNS-active agents due to its ability to cross the blood-brain barrier (BBB). Structural modifications, such as introducing electron-withdrawing groups at the para position of the phenyl ring, enhance binding to serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors .

Prodrug Development

Prodrugs incorporating 1-(2,3-dimethylphenyl)-piperazin-2-one demonstrate improved pharmacokinetic profiles. For example, esterification of the ketone oxygen increases oral bioavailability by 40% in rodent models, with enzymatic hydrolysis regenerating the active compound in plasma .

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but high lipophilicity (LogP = 2.8), making it suitable for formulation in lipid-based delivery systems .

Metabolic Stability

In vitro microsomal studies indicate moderate hepatic clearance (CLhep_{\text{hep}} = 15 mL/min/kg), with primary metabolites resulting from oxidation of the methyl groups to carboxylic acids .

Computational and In Silico Studies

Molecular Dynamics Simulations

Simulations of the PARP-1-compound complex predict stable binding over 100 ns, with root-mean-square deviation (RMSD) values < 2.0 Å. Key interactions include π-π stacking between the dimethylphenyl group and Tyr896 .

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